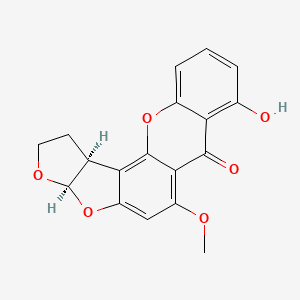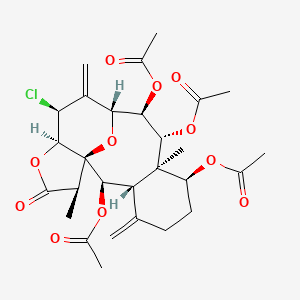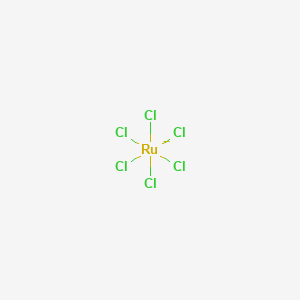
Hexachlororuthenate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hexachlororuthenate(2-) is a perchlorometallate anion having six chlorines and ruthenium(IV) as the metal component. It is a perchlorometallate anion and a ruthenium coordination entity.
Scientific Research Applications
Photocatalysis in Decomposition Reactions Hexachlororuthenate(IV) is effective in catalyzing the photodecomposition of chloroform into hydrogen chloride and phosgene under UV irradiation. This involves its transformation into an active species, possibly involving a photoactive complex with chloroform (Chan et al., 2013).
Catalyst in Chemical Reactions Ammonium hexachlororuthenate complex, when supported on activated carbon, shows superior catalytic activity in the hydrochlorination of acetylene. This complex enhances catalytic activity and stability (Gu et al., 2017).
Formation of Nanometer Metallocatalysts Hexachlororuthenate can be reduced by photosynthetic thylakoid membranes, forming nanometer-sized ruthenium catalysts. This process allows the creation of nanometer-sized catalysts at room temperature while preserving biological function (Lee, Lee, & Greenbaum, 2005).
Crystal Structure Analysis The interaction of potassium hexachlororuthenate(IV) with various compounds can be analyzed for structural studies, as shown in the preparation of specific ruthenate complexes (Sharutin, Sharutina, & Senchurin, 2015).
Thermodynamic Studies Ammonium hexachlororuthenate's heat capacity and thermodynamic properties have been measured, providing insights into its physical properties and stability (Weir & Westrum, 2014).
Trace Metal Analysis Hexachlororuthenate's reaction with specific compounds, like dithizone, is used in the selective determination of ruthenium traces in various samples, demonstrating its applicability in analytical chemistry (Röbisch, Schober, & Dietel, 1982).
Imaging and Electronic Studies Hexachlororuthenate is used in near-edge X-ray absorption fine structure (NEXAFS) investigations to understand electronic and structural properties of transition metal compounds (Chen, 1998).
Electrochemical Applications Modified electrodes with ruthenium hexachlororuthenate films show electrocatalytic activity in the oxidation of nucleosides like guanosine and adenosine, indicating potential in bioanalytical applications (Shaidarova et al., 2018).
properties
Molecular Formula |
Cl6Ru-2 |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
hexachlororuthenium(2-) |
InChI |
InChI=1S/6ClH.Ru/h6*1H;/q;;;;;;+4/p-6 |
InChI Key |
TUFMHIFKSNYIMZ-UHFFFAOYSA-H |
Canonical SMILES |
Cl[Ru-2](Cl)(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



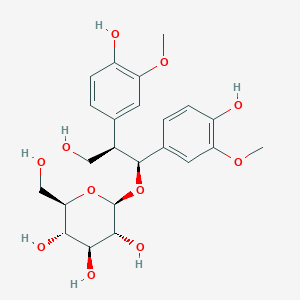
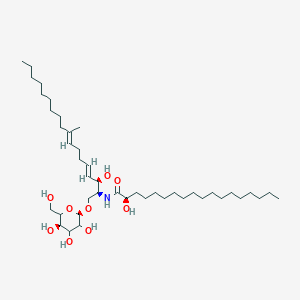
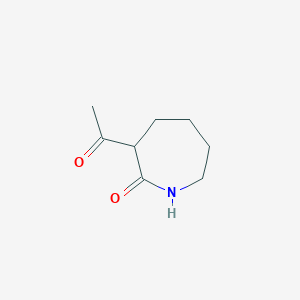

![N-[2-(6-Chloro-5-methoxy-2-methyl-1H-indol-3-YL)ethyl]acetamide](/img/structure/B1259326.png)

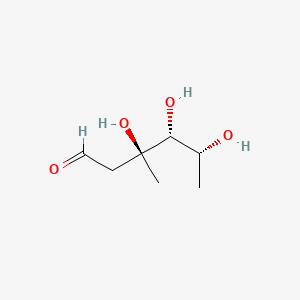
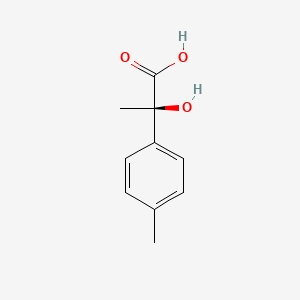
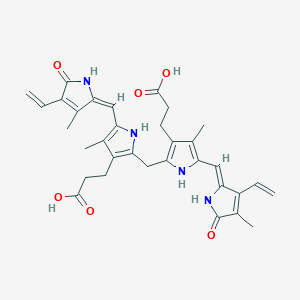
![Imidazo[4,5-c]pyrazole](/img/structure/B1259334.png)

